5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride
CAS No.: 1432678-85-7
Cat. No.: VC2577128
Molecular Formula: C7H9BrClNO2
Molecular Weight: 254.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432678-85-7 |
|---|---|
| Molecular Formula | C7H9BrClNO2 |
| Molecular Weight | 254.51 g/mol |
| IUPAC Name | 5-bromo-1-(2-hydroxyethyl)pyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrNO2.ClH/c8-6-1-2-7(11)9(5-6)3-4-10;/h1-2,5,10H,3-4H2;1H |
| Standard InChI Key | OJQSZOSBMPMQST-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C=C1Br)CCO.Cl |
| Canonical SMILES | C1=CC(=O)N(C=C1Br)CCO.Cl |
Introduction
Chemical Structure and Properties
5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride is characterized by a specific molecular structure that contributes to its chemical and potential biological properties. The compound features a pyridine ring with a bromine atom at the 5-position, a hydroxyethyl group at the 1-position, and exists as a hydrochloride salt.
Basic Chemical Information
Table 1 below summarizes the key chemical identifiers and properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 1432678-85-7 |
| Molecular Formula | C₇H₉BrClNO₂ |
| Molecular Weight | 254.51 g/mol |
| IUPAC Name | 5-bromo-1-(2-hydroxyethyl)pyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrNO2.ClH/c8-6-1-2-7(11)9(5-6)3-4-10;/h1-2,5,10H,3-4H2;1H |
| Standard InChIKey | OJQSZOSBMPMQST-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C=C1Br)CCO.Cl |
| Parent Compound | 5-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one |
The compound's parent structure (without the hydrochloride) has also been documented in chemical databases with CID 43419433 .
Structural Characteristics
The structure of 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride includes several key functional groups that contribute to its chemical behavior:
-
A dihydropyridine core structure (a six-membered ring containing nitrogen)
-
A bromine substituent at the 5-position
-
A 2-hydroxyethyl group attached to the nitrogen at position 1
-
A carbonyl group at position 2
-
A hydrochloride salt form
These structural elements, particularly the bromine substituent and the hydroxyethyl group, likely influence the compound's potential interactions with biological targets.
Predicted Physical and Chemical Properties
Beyond the basic chemical information, certain properties of 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride can be predicted based on its structure and similar compounds.
Predicted Collision Cross Section
Mass spectrometry analysis provides important information about the compound's behavior in analytical systems. The predicted collision cross-section (CCS) values for various adducts of the parent compound are presented in Table 2:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 217.98113 | 136.5 |
| [M+Na]+ | 239.96307 | 140.3 |
| [M+NH4]+ | 235.00767 | 140.7 |
| [M+K]+ | 255.93701 | 140.6 |
| [M-H]- | 215.96657 | 136.0 |
| [M+Na-2H]- | 237.94852 | 139.9 |
| [M]+ | 216.97330 | 135.6 |
| [M]- | 216.97440 | 135.6 |
These values are important for analytical characterization of the compound and related derivatives .
Comparison with Related Compounds
Understanding the properties and potential applications of 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride can be enhanced by examining related compounds.
Structurally Similar Compounds
Several compounds share structural similarities with 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride, including:
-
5-bromo-1-methylpyridin-2(1H)-one
-
5-bromo-1-ethylpyridin-2(1H)-one
-
3-amino-5-bromopyridin-2(1H)-one
These compounds may offer insights into the potential properties and applications of 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride based on their documented biological activities and chemical behaviors .
Other Pyridin-2-one Derivatives
The pyridin-2-one scaffold is found in various biologically active compounds. For example, 5-(2-pyridyl)-1,2-dihydropyridin-2-one (CAS: 381233-78-9) has been synthesized and studied, providing potential insights into the chemical behavior and biological activities of similar structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume